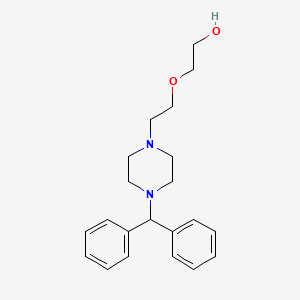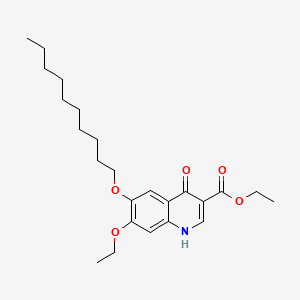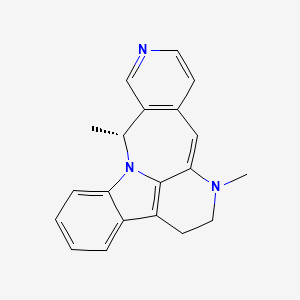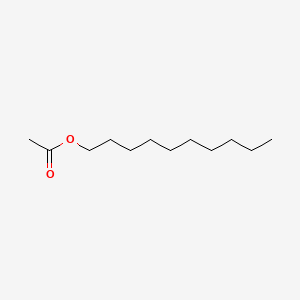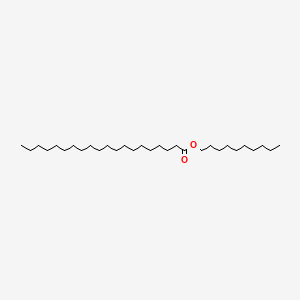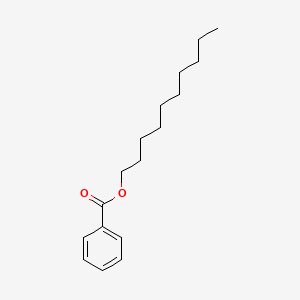
Acide Δ9-tétrahydrocannabinol
Vue d'ensemble
Description
L'acide tétrahydrocannabinolique A, également connu sous le nom d'acide delta-9-tétrahydrocannabinolique, est un cannabinoïde non psychoactif présent dans les plantes de cannabis brutes. Il est le précurseur acide du delta-9-tétrahydrocannabinol, le composé psychoactif bien connu du cannabis. L'acide tétrahydrocannabinolique A est biosynthétisé et accumulé dans les trichomes glandulaires des fleurs et des feuilles de cannabis .
Applications De Recherche Scientifique
Tetrahydrocannabinolic acid A has shown potential in various scientific research applications:
Mécanisme D'action
Target of Action
Delta(9)-Tetrahydrocannabinolic acid (THC) primarily targets the cannabinoid receptors CB-1 and CB-2 in the body and brain . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
THC acts as an agonist/partial antagonist of both cannabinoid receptors . When THC binds to these receptors, it inhibits neurotransmitter release or triggers other actions . This interaction with its targets leads to various changes in the body, including alterations in mood, perception, and cognitive functioning .
Biochemical Pathways
The primary biochemical pathway affected by THC is the endocannabinoid system. This system is involved in regulating a variety of physiological and cognitive processes. THC’s interaction with the cannabinoid receptors can influence these processes, leading to its various effects . Additionally, THC has been shown to have an impact on the brain’s dopaminergic system, stimulating mesolimbic dopamine-containing neurons and increasing the level of striatal dopamine .
Pharmacokinetics
The pharmacokinetics of THC involves its absorption, distribution, metabolism, and excretion (ADME). THC is rapidly absorbed and exhibits dose-linear pharmacokinetics with considerable interindividual variability . The median time to reach maximum concentration (Tmax) is 1-2 hours . The mean maximum concentration (Cmax) after the first dose (0-6 hours) was 0.41 ng/mL for the 0.75-mg dose and 1.01 ng/mL for the 1.5-mg dose .
Result of Action
The binding of THC to cannabinoid receptors leads to a variety of molecular and cellular effects. For instance, in a rat model of endotoxemia, THC was found to conserve cardiovascular functions . It decreased oxidative-nitrative stress and reduced COX-2 staining, suggesting the activation of an anti-inflammatory pathway . Moreover, THC can affect emotional categories, reduce cognitive processing speed, and impair attention .
Action Environment
The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the content of THC in cannabis has been steadily rising from an average of 3% in the 1960s to 20% nowadays in high potency varieties . This increase in THC content contributes to the increased rate of cannabis use disorders . Furthermore, the method of administration (e.g., oral ingestion, smoking, vaping) can also affect the pharmacokinetics and resulting effects of THC .
Analyse Biochimique
Biochemical Properties
Delta(9)-Tetrahydrocannabinolic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including those involved in the endocannabinoid system. These interactions primarily occur through binding to cannabinoid receptors, which are part of the G-protein-coupled receptor family .
Cellular Effects
Delta(9)-Tetrahydrocannabinolic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of immune cells, potentially influencing immune responses .
Molecular Mechanism
The molecular mechanism of action of Delta(9)-Tetrahydrocannabinolic acid involves binding to cannabinoid receptors, leading to the activation or inhibition of various enzymes. This can result in changes in gene expression and the modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Delta(9)-Tetrahydrocannabinolic acid can change over time. Studies have shown that it has a certain degree of stability, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Delta(9)-Tetrahydrocannabinolic acid can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
Delta(9)-Tetrahydrocannabinolic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Delta(9)-Tetrahydrocannabinolic acid is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of Delta(9)-Tetrahydrocannabinolic acid can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'acide tétrahydrocannabinolique A peut être synthétisé à partir de l'acide cannabigérolique par une série de réactions enzymatiques. L'enzyme principale impliquée dans ce processus est la tétrahydrocannabinolique acide synthase, qui catalyse la cyclisation oxydative de l'acide cannabigérolique pour former l'acide tétrahydrocannabinolique A .
Méthodes de production industrielle
Dans les milieux industriels, l'acide tétrahydrocannabinolique A est généralement extrait des plantes de cannabis brutes en utilisant des techniques à base de solvants telles que les extractions à l'éthanol, au butane et au dioxyde de carbone. Des méthodes sans solvants comme le hash à l'eau glacée, le tamisage à sec et le pressage de la résine sont également utilisées pour obtenir l'acide tétrahydrocannabinolique A .
Analyse Des Réactions Chimiques
Types de réactions
L'acide tétrahydrocannabinolique A subit plusieurs types de réactions chimiques, notamment :
Décarboxylation : Lorsqu'il est exposé à la chaleur ou à la lumière, l'acide tétrahydrocannabinolique A perd un groupe carboxyle et se transforme en delta-9-tétrahydrocannabinol.
Oxydation : L'acide tétrahydrocannabinolique A peut être oxydé pour former du cannabinol.
Réactifs et conditions courants
Décarboxylation : Cette réaction se produit généralement à des températures d'environ 100 à 150 °C.
Oxydation : Les agents oxydants courants comprennent l'oxygène atmosphérique et la lumière.
Principaux produits
Décarboxylation : Delta-9-tétrahydrocannabinol.
Oxydation : Cannabinol.
Applications de la recherche scientifique
L'acide tétrahydrocannabinolique A a montré un potentiel dans diverses applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse du delta-9-tétrahydrocannabinol et d'autres cannabinoïdes.
Biologie : Étudié pour son rôle dans la biosynthèse des cannabinoïdes dans les plantes de cannabis.
Industrie : Utilisé dans la production de produits à base de cannabis et de produits pharmaceutiques.
Mécanisme d'action
L'acide tétrahydrocannabinolique A exerce ses effets par le biais de diverses cibles et voies moléculaires :
Comparaison Avec Des Composés Similaires
L'acide tétrahydrocannabinolique A est souvent comparé à d'autres cannabinoïdes, tels que :
Delta-9-tétrahydrocannabinol : Le composé psychoactif formé par la décarboxylation de l'acide tétrahydrocannabinolique A.
Acide cannabidiolique : Un autre précurseur cannabinoïde acide présent dans les plantes de cannabis.
Cannabinol : Un produit oxydé de l'acide tétrahydrocannabinolique A.
Unicité
L'acide tétrahydrocannabinolique A est unique en raison de sa nature non psychoactive et de son rôle de précurseur du delta-9-tétrahydrocannabinol. Contrairement au delta-9-tétrahydrocannabinol, l'acide tétrahydrocannabinolique A ne produit pas d'effets intoxicants, ce qui en fait un composé précieux pour la recherche et les applications médicales .
Propriétés
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONUSSAWGCZMV-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178701 | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-85-0 | |
| Record name | Δ9-Tetrahydrocannabinolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta(9)-Tetrahydrocannabinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


